

A Structural and Functional Comparison of ACMSD Inhibitors with TES-1025

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Compound of Interest

Compound Name: TES-1025

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This guide provides a detailed comparison of aminocarboxymuconate-semialdehyde decarboxylase (ACMSD) inhibitors, with a particular focus on the potent and selective inhibitor **TES-1025**. By examining their structural differences, binding interactions, and key performance data, this document aims to inform research and development efforts in targeting the kynurenine pathway for therapeutic intervention.

Introduction to ACMSD and its Inhibition

Aminocarboxymuconate-semialdehyde decarboxylase (ACMSD) is a critical enzyme in the tryptophan metabolic pathway, also known as the kynurenine pathway. It catalyzes the conversion of α -amino- β -carboxymuconate- ϵ -semialdehyde (ACMS) to α -aminomuconate- ϵ -semialdehyde. This reaction represents a key branch point, determining whether tryptophan metabolites are directed towards complete oxidation or utilized for the de novo synthesis of nicotinamide adenine dinucleotide (NAD⁺). Inhibition of ACMSD shunts the pathway towards NAD⁺ production, a crucial coenzyme for numerous cellular processes, making ACMSD an attractive therapeutic target for a variety of diseases.

TES-1025 is a first-in-class, potent, and selective inhibitor of human ACMSD.^{[1][2]} Its discovery has paved the way for a deeper understanding of the therapeutic potential of ACMSD inhibition. This guide compares **TES-1025** with other known ACMSD inhibitors, highlighting key structural and functional differences.

Quantitative Comparison of ACMSD Inhibitors

The following table summarizes the key quantitative data for **TES-1025** and other selected ACMSD inhibitors.

Inhibitor	Chemical Structure	IC50 (nM)	Ki (nM)	Type of Inhibition
TES-1025	2-[3-[(5-cyano-6-oxo-4-thiophen-2-yl)-1,6-dihydropyrimidin-2-yl)sulfanylmethyl]phenyl]acetic acid	13[3]	0.85 ± 0.22[3][4]	Competitive[3]
TES-991	5-(2-thienyl)-2-({[3-(2H-tetrazol-5-yl)phenyl]methyl} sulfanyl)pyrimidin-4(1H)-one-5-carbonitrile	3[5]	Not Reported	Not Reported
Diflunisal	5-(2,4-difluorophenyl)-2-hydroxybenzoic acid	13,500[6]	2,560 ± 560[7]	Competitive[7]

Structural and Mechanistic Comparison

The inhibitory mechanism and binding mode of ACMSD inhibitors vary significantly, largely dictated by their chemical structures.

TES-1025: As a nanomolar inhibitor, **TES-1025** exhibits a unique binding mode within the catalytic site of the dimeric human ACMSD.[3] Its carboxylic acid moiety coordinates with the catalytic zinc ion (Zn²⁺), a key feature of the enzyme's active site.[3] Furthermore, it forms

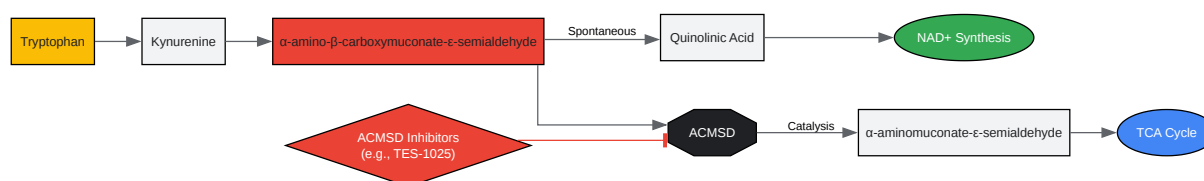
interactions with residues from both subunits of the ACMSD dimer, effectively locking the enzyme in an inactive conformation.[3] The high affinity and selectivity of **TES-1025** are attributed to this extensive network of interactions.[3]

TES-991: While a specific co-crystal structure with ACMSD is not publicly available, as a close analog of **TES-1025**, it is presumed to share a similar binding mechanism, interacting with the catalytic zinc ion and key residues in the active site. Its lower IC₅₀ value suggests potentially optimized interactions within the binding pocket.

Diflunisal: In contrast to **TES-1025**, the FDA-approved non-steroidal anti-inflammatory drug (NSAID) diflunisal inhibits ACMSD without directly coordinating with the catalytic zinc ion.[7] Instead, its carboxylate group forms salt bridges with two different arginine residues in the active site.[7] This distinct binding mode, while still competitive, results in a significantly lower potency compared to **TES-1025**. [7]

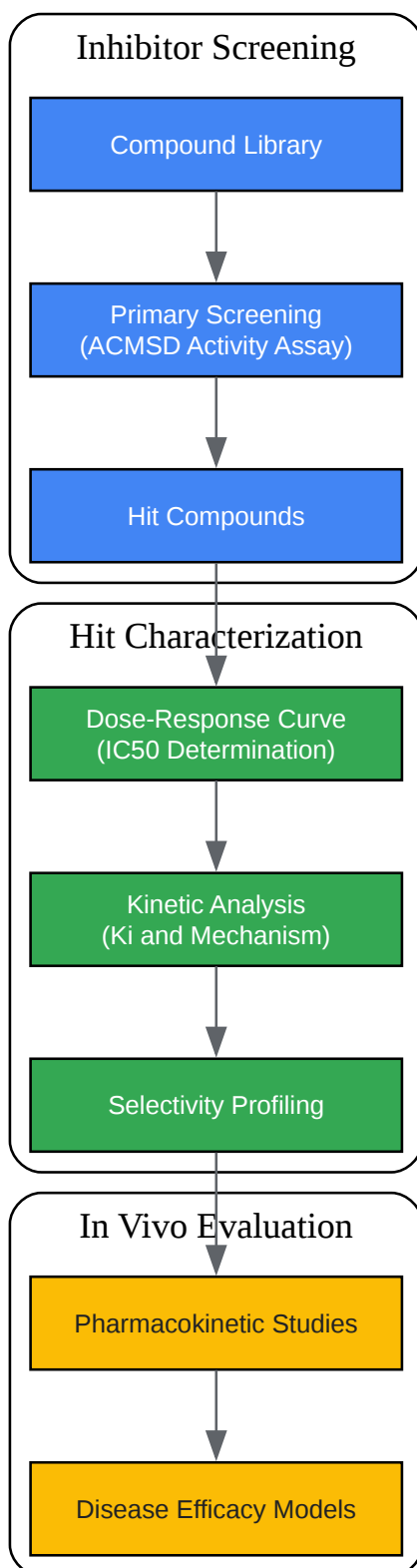
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the role of ACMSD in the kynurenine pathway and a general workflow for screening ACMSD inhibitors.



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Figure 1: Role of ACMSD in the kynurenine pathway and the effect of inhibitors.



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